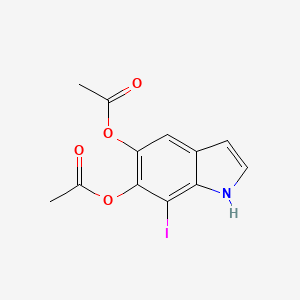

5,6-Diacetoxy-7-iodoindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10INO4 |

|---|---|

Molecular Weight |

359.12 g/mol |

IUPAC Name |

(6-acetyloxy-7-iodo-1H-indol-5-yl) acetate |

InChI |

InChI=1S/C12H10INO4/c1-6(15)17-9-5-8-3-4-14-11(8)10(13)12(9)18-7(2)16/h3-5,14H,1-2H3 |

InChI Key |

NXNVDWBBDBERRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C(=C2C(=C1)C=CN2)I)OC(=O)C |

Synonyms |

5,6-diacetoxy-7-iodoindole |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Elucidation of 5,6 Diacetoxy 7 Iodoindole Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.net

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments used to identify the different chemical environments of hydrogen and carbon atoms in a molecule. acs.orgnih.gov

In the ¹H NMR spectrum of 5,6-Diacetoxy-7-iodoindole, distinct signals are expected for each unique proton. This would include signals for the N-H proton of the indole (B1671886) ring, the aromatic protons at the C-2, C-3, and C-4 positions, and the methyl protons of the two acetate (B1210297) groups. The chemical shift (δ, in ppm) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom. orgsyn.org For this compound, signals would be anticipated for the eight carbons of the indole core and the four carbons of the two acetoxy groups (two carbonyl and two methyl carbons). The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap and allows for the clear identification of all carbon atoms, including quaternary carbons. orgsyn.org

While the synthesis of this compound has been reported, the specific experimental ¹H and ¹³C NMR chemical shift and coupling constant data were not available in the searched literature. unina.it This data would typically be found in the experimental section or supporting information of the primary publication.

Expected ¹H and ¹³C NMR Data for this compound:

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Proton Assignment | Expected Chemical Shift (δ, ppm) & Multiplicity | Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N-H | Broad singlet, downfield | C=O (Acetoxy) | ~168-170 |

| H-2 | Doublet or triplet | C-5, C-6, C-7a, C-3a | Aromatic region (variable) |

| H-3 | Doublet or triplet | C-2, C-3, C-4 | Aromatic/Olefinic region |

| H-4 | Singlet or narrow doublet | C-7 | Shielded by iodine, ~70-80 |

| CH₃ (Acetoxy) | Two sharp singlets | CH₃ (Acetoxy) | ~20-22 |

To confirm the assignments made from 1D NMR and to piece together the complete molecular structure, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the mapping of proton-proton connectivity networks within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. acs.org It is invaluable for definitively assigning which proton is bonded to which carbon, resolving ambiguities where multiple possibilities exist.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This technique is crucial for assembling the molecular skeleton by connecting spin systems and identifying quaternary carbons (which have no attached protons and are thus absent in HSQC spectra) through their correlations to nearby protons. For this compound, HMBC would confirm the positions of the acetoxy groups and the iodine atom by showing correlations from the aromatic protons to the acetoxy carbonyl carbons and from the C-4 proton to the iodinated C-7.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups present in a molecule and the nature of its conjugated π-electron system.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). sci-hub.seresearchgate.net The resulting spectrum is a unique molecular fingerprint that reveals the presence of specific functional groups.

For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands:

N-H Stretch: A moderate to sharp peak around 3300-3500 cm⁻¹ corresponding to the indole N-H bond.

C=O Stretch: Strong, sharp peaks in the region of 1735-1770 cm⁻¹ are characteristic of the ester carbonyl groups of the two diacetoxy substituents.

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester groups.

Aromatic C-H and C=C Stretches: Peaks above 3000 cm⁻¹ for aromatic C-H stretching and in the 1450-1600 cm⁻¹ range for aromatic C=C bond stretching.

Anticipated FT-IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | ~3300-3500 |

| C=O Stretch | Ester (Acetoxy) | ~1735-1770 (Strong) |

| C=C Stretch | Aromatic Ring | ~1450-1600 |

| C-O Stretch | Ester (Acetoxy) | ~1000-1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. researchgate.net The indole ring system possesses a characteristic UV absorption profile. The introduction of substituents like acetoxy groups and iodine can modify the wavelengths of maximum absorbance (λ_max) and their intensities. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the substituted indole chromophore. Comparing its spectrum to that of simpler indoles can provide insight into the electronic effects of the substituents.

Fluorescence spectroscopy, which measures the light emitted from a molecule after it has absorbed UV or visible light, can also be characteristic. Many indole derivatives are naturally fluorescent, and the specific emission wavelengths and quantum yields are sensitive to the substitution pattern and the local environment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental composition.

For this compound (C₁₂H₁₀INO₄), the expected exact mass can be calculated. The mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a related species like [M+H]⁺.

Furthermore, the mass spectrum reveals characteristic fragmentation patterns as the molecular ion breaks apart in the spectrometer. For this compound, expected fragmentation pathways could include the sequential loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetate groups, the loss of an iodine radical, or cleavage of the indole ring. Analyzing these fragments helps to confirm the presence and location of the various substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₁INO₄⁺ | 360.9727 |

| [M+Na]⁺ | C₁₂H₁₀INNaO₄⁺ | 382.9546 |

Note: This table represents theoretical values. Experimental values would be expected to be within a few ppm of these calculated masses.

The fragmentation pattern observed in the mass spectrum would also offer valuable structural information. For acetylated compounds, characteristic losses of acetyl groups (CH₃CO) or ketene (CH₂CO) are often observed. scirp.org In the case of this compound, fragmentation could involve the sequential loss of the two acetoxy groups, as well as cleavage of the indole ring, providing further confirmation of the molecule's structure.

Coupled Techniques (e.g., GC-MS, HPLC-MS) for Mixture Analysis

Coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful for the analysis of complex mixtures, allowing for the separation of individual components before their detection by the mass spectrometer. These techniques are crucial for assessing the purity of a synthesized compound like this compound and for identifying any byproducts or intermediates from the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The resulting chromatogram would show a peak for the target compound, with a specific retention time, and its corresponding mass spectrum would be obtained. Studies on related halogenated indole derivatives have demonstrated the utility of GC-MS in identifying and differentiating isomers. oup.commdpi.com For instance, the GC-MS analysis of methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles showed that while the isomers had very similar mass spectra, they could be separated chromatographically. oup.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. creative-proteomics.com The synthesis of this compound was reported as part of a strategy to create 5,6-dihydroxyindole (B162784) dimers, and LC-MS analysis was mentioned in a related study on indole oligomerization. researchgate.netmdpi.com In a typical HPLC-MS analysis of this compound, the compound would be separated on a suitable HPLC column (e.g., a C18 reversed-phase column) and the eluent would be introduced into the mass spectrometer. This would provide both the retention time and the mass spectrum of the compound, confirming its identity and purity. The use of tandem mass spectrometry (MS/MS) could further aid in structural elucidation by providing detailed fragmentation data for the separated components. acs.org

Table 2: Illustrative Parameters for HPLC-MS Analysis of Indole Derivatives

| Parameter | Example Condition |

| HPLC System | Agilent or equivalent |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) |

| Flow Rate | 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or similar |

| Scan Range | m/z 100-1000 |

Note: This table provides typical parameters for the analysis of indole derivatives and would need to be optimized for this compound.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To date, a specific crystal structure for this compound has not been reported in the surveyed literature. However, the crystal structures of numerous other substituted indole derivatives have been determined, providing insights into the expected solid-state conformation and packing of such molecules. iucr.orgnih.goviucr.orgresearchgate.net For example, the crystal structure of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate reveals details about intermolecular interactions, including hydrogen bonding and halogen bonding. iucr.orgnih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and the positions of the acetoxy and iodo substituents on the indole ring. Furthermore, it would reveal the planarity of the indole core and the torsion angles of the acetoxy groups. The analysis would also describe how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds, halogen bonds (I···O or I···N), or π-π stacking, which govern the supramolecular architecture.

Table 3: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell |

| Bond Lengths (Å) | e.g., C-I, C-O, C=O, C-N, C-C |

| **Bond Angles (°) ** | e.g., C-C-I, O-C=O |

| Torsion Angles (°) | Conformation of the acetoxy groups |

| Intermolecular Interactions | Presence of hydrogen bonds, halogen bonds, π-stacking |

Note: This table outlines the type of data that would be obtained from an X-ray crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 5,6 Diacetoxy 7 Iodoindole

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

DFT calculations would serve as the foundational approach to understanding the molecule's structural and electronic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step would involve the optimization of the molecular geometry of 5,6-Diacetoxy-7-iodoindole. This process would identify the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to explore the potential energy surface of the molecule, particularly concerning the rotation of the two acetoxy groups, to identify the global and local energy minima.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic behavior. Analysis of these frontier orbitals would provide insights into the electron-donating and electron-accepting capabilities of this compound. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and kinetic stability.

Mapping of Molecular Electrostatic Potential (MEP)

An MEP map would visually represent the electrostatic potential on the molecule's surface. This color-coded map would highlight regions of positive and negative potential, indicating electrophilic and nucleophilic sites, respectively. Such a map would be invaluable for predicting how the molecule might interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

TD-DFT is a powerful extension of DFT used to investigate excited-state properties and predict spectroscopic behavior.

Theoretical Simulation of UV-Vis Spectra

Using TD-DFT, it would be possible to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This simulation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for understanding the molecule's electronic transitions and its interaction with light.

Until such dedicated computational studies are performed and published, a detailed article on the theoretical and computational chemistry of this compound remains an opportunity for future research.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules like this compound. By modeling the electronic structure and energetic landscapes of potential reactions, researchers can gain insights that are often difficult to obtain through experimental means alone.

The reactivity of the indole (B1671886) ring in this compound is significantly modulated by the electronic effects of the iodo and diacetoxy substituents. The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. researchgate.netirjmets.com The nature of the substituents can either enhance or diminish this reactivity.

The electronic influence of a substituent is a combination of two major factors: inductive effects and resonance (or mesomeric) effects. These effects are often quantified by Hammett substituent constants (σ). wikipedia.org A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, while a negative value signifies an electron-donating group that activates the ring.

The acetoxy groups at the C5 and C6 positions are more complex. The oxygen atom directly attached to the ring has lone pairs that can be donated into the ring via a +M effect, which would be activating. However, the acetyl group (COCH₃) is strongly electron-wíthdrawing. This can pull electron density away from the ring through the oxygen atom, creating a -I effect and a -M effect if the carbonyl group is conjugated with the ring. Computational studies on substituted indoles have shown that the interplay of these effects can significantly alter the electronic properties and reactivity of the indole core. nih.govnih.gov

The net effect of these substituents on the electron density at various positions of the indole ring determines the preferred sites for electrophilic attack. While C3 is generally the most reactive position in indoles, the presence of these substituents could modulate the reactivity of other positions as well. researchgate.net Density Functional Theory (DFT) calculations can be employed to map the molecular electrostatic potential (MEP), which visually represents the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic attack.

| Substituent | Hammett Constant (σp) | Inductive Effect | Resonance Effect |

|---|---|---|---|

| Iodo (-I) | +0.18 | Electron-withdrawing | Electron-donating |

| Acetoxy (-OCOCH₃) | +0.31 | Electron-withdrawing | Electron-donating |

Note: The table presents typical Hammett constants for iodo and acetoxy substituents. The actual electronic effect in this compound would be a complex interplay of these effects at their specific positions on the indole ring.

A significant advantage of computational chemistry is the ability to model short-lived and highly reactive species such as reaction intermediates and transition states. nih.gov For reactions involving this compound, such as electrophilic substitution, computational methods like Density Functional Theory (DFT) can be used to elucidate the reaction mechanism. rsc.orgacs.org

For a typical electrophilic aromatic substitution reaction on the indole ring, the mechanism is expected to proceed through a high-energy intermediate known as a Wheland intermediate or σ-complex. By calculating the energies of the reactants, the transition state leading to the intermediate, the intermediate itself, and the final products, a detailed potential energy surface for the reaction can be constructed.

Modeling Approach:

Reactant Optimization: The ground state geometries of this compound and the reacting electrophile are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure for the electrophilic attack at a specific position (e.g., C3) is performed. This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The successful location of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intermediate Optimization: The geometry of the Wheland intermediate is optimized to determine its stability.

Product Optimization: The geometry of the final substituted product is optimized.

Computational studies on similar indole systems have shown that the stability of the intermediate and the height of the activation barrier are key determinants of the reaction's feasibility and regioselectivity. nih.govic.ac.uk For instance, by comparing the activation energies for attack at different positions on the indole ring, the most favorable reaction pathway can be predicted.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | 0.0 (Reference) | Optimized bond lengths and angles | 0 |

| Transition State (TS) | Calculated Activation Energy (e.g., +15 to +25) | Partially formed C-electrophile bond | 1 |

| Wheland Intermediate | Calculated Intermediate Energy (e.g., +5 to +15) | Fully formed C-electrophile bond, sp3-hybridized carbon | 0 |

| Products | Calculated Reaction Energy (e.g., -10 to -30) | Optimized product geometry | 0 |

Note: The data in this table is illustrative of typical results from a DFT study on an electrophilic substitution reaction and does not represent actual calculated values for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that allows for the analysis of chemical bonding based on the topology of the electron density. wiley-vch.denih.gov This method can provide deep insights into the nature of the chemical bonds within this compound, particularly the C-I and C-O bonds, which are crucial to its structure and reactivity.

QTAIM analysis partitions a molecule into atomic basins based on the zero-flux surfaces of the gradient of the electron density. The analysis focuses on the properties of the electron density (ρ) at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs can be used to classify the nature of the chemical bond.

Key QTAIM parameters at a bond critical point include:

Electron density (ρ(r)) : Higher values indicate a greater accumulation of charge between the nuclei, which is characteristic of covalent bonds.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0), as in shared-shell (covalent) interactions, or depleted (∇²ρ(r) > 0), as in closed-shell (ionic, hydrogen bond, or van der Waals) interactions.

Total energy density (H(r)) : The sign of H(r) can also help to distinguish between bonding types. A negative H(r) is indicative of a significant sharing of electrons and thus a covalent character.

For this compound, QTAIM analysis would be particularly insightful for:

Characterizing the C7-I bond : This bond is expected to exhibit characteristics of a polar covalent bond. QTAIM can quantify the degree of covalency versus ionic character.

Analyzing the C5-O and C6-O bonds : These bonds connect the acetoxy groups to the indole ring. Their character will influence the electronic communication between the substituents and the ring.

Investigating potential intramolecular interactions : QTAIM can reveal weaker non-covalent interactions, such as hydrogen bonds or steric contacts, which can also influence the molecule's conformation and stability.

| QTAIM Parameter | Significance | Typical Value for Covalent Bond | Typical Value for Closed-Shell Interaction |

|---|---|---|---|

| Electron Density (ρ(r)) | Bond strength/order | Large and positive | Small and positive |

| Laplacian of Electron Density (∇²ρ(r)) | Nature of interaction | Negative | Positive |

| Total Energy Density (H(r)) | Covalency | Negative | Positive or slightly negative |

By applying QTAIM, a quantitative and physically grounded description of the chemical bonding in this compound can be achieved, complementing the more qualitative pictures provided by simpler electronic structure theories.

Reactivity and Strategic Derivatization of 5,6 Diacetoxy 7 Iodoindole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-7 Position

The carbon-iodine bond at the C-7 position of 5,6-Diacetoxy-7-iodoindole is the primary site for reactivity, serving as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide moiety makes it an excellent electrophilic partner in a wide array of palladium-catalyzed transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the C-7 iodo substituent of the indole (B1671886) ring is well-suited for these transformations. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the 7-iodoindole with an organoboron reagent, typically a boronic acid or ester, to form a biaryl or vinyl-substituted indole. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org For substrates like 7-haloindazoles, which are structurally similar to 7-iodoindoles, Suzuki-Miyaura couplings have been successfully performed to introduce aryl groups at the C-7 position. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 7-iodoindole with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) salts and is conducted in the presence of a base, such as an amine. acs.org A critical consideration for this substrate is the potential for the NH group of the indole to interfere with the catalytic cycle. Research has shown that N-acetylation of a similar 5,6-diacetoxy-3-iodoindole derivative was necessary to ensure a successful Sonogashira coupling, suggesting that protecting the indole nitrogen in this compound would be a strategic approach to improve reaction yields and catalyst performance. unina.it

Heck Reaction: The Heck reaction involves the coupling of the 7-iodoindole with an alkene to introduce a vinyl substituent at the C-7 position. wikipedia.org Studies on various halo-indoles and unprotected tryptophans have demonstrated that Heck couplings are high-yielding for iodo-indoles, even under aqueous conditions. nih.gov The reaction proceeds via oxidative addition of palladium(0) to the C-I bond, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the substituted alkene product. wikipedia.org

Stille Coupling: In the Stille coupling, an organotin reagent serves as the nucleophilic partner to couple with the 7-iodoindole. This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgresearchgate.net The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. openochem.org The use of additives like copper(I) iodide or lithium chloride can significantly accelerate the rate of reaction. harvard.edulibretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts & Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp²) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., K₂CO₃) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Heck | Alkene (e.g., Styrene, Acrylate) | C(sp²)-C(sp²) (vinylation) | Pd(OAc)₂, Base (e.g., Et₃N) |

| Stille | Organostannane (e.g., R-SnBu₃) | C(sp²)-C(sp²) or C(sp²)-C(sp) | Pd(PPh₃)₄, Additives (e.g., CuI, LiCl) |

Investigation of Ligand Effects and Catalyst Optimization for Selective Cross-Coupling

The efficiency, selectivity, and substrate scope of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligand coordinated to the palladium center. For a substrate like this compound, optimizing the catalyst system is crucial for achieving high yields and preventing side reactions.

Ligand properties such as steric bulk and electron-donating ability play a key role. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃) and biarylphosphines like XPhos, are often employed to promote the oxidative addition step and facilitate the reductive elimination step of the catalytic cycle. acs.orgnih.gov In some cases, the use of a bulky ligand is necessary to achieve any reactivity at all, as it can prevent the formation of inactive catalyst species and facilitate reversible oxidative addition, which can be important for selectivity in polyhalogenated substrates. acs.org The choice of ligand can also dictate chemoselectivity, determining which of two different C-X bonds in a molecule reacts preferentially. chemrxiv.org For Suzuki-Miyaura reactions, studies have shown that the conversion rates can vary significantly based on the electronic and steric properties of the ligands used. mdpi.com Therefore, the selective functionalization of the C-7 position of this compound would likely benefit from screening a variety of modern phosphine ligands to identify the optimal conditions that maximize yield and minimize undesired side reactions.

Nucleophilic Substitution Pathways Involving the Iodine Substituent

Direct nucleophilic aromatic substitution (SₙAr) of the iodine atom at the C-7 position by a nucleophile is generally not a favored reaction pathway for this compound. The SₙAr mechanism typically requires the aromatic ring to be significantly electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.org

In this compound, the acetoxy groups are only moderately electron-withdrawing through their inductive effect, and they can be electron-donating through resonance. Crucially, they are not located in the activating ortho or para positions relative to the C-7 iodine. Consequently, the benzene (B151609) portion of the indole ring is not sufficiently activated to undergo direct nucleophilic attack. Transition metal-catalyzed coupling reactions, which proceed through a different mechanism involving oxidative addition, are therefore the far more viable and strategically important pathways for functionalizing the C-7 position. chemistrysteps.comwikipedia.org

Electrophilic Aromatic Substitution Reactivity Profiling of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The site of substitution is dictated by the relative stability of the cationic intermediate (the sigma complex). For the vast majority of indoles, electrophilic attack occurs preferentially at the C-3 position of the pyrrole (B145914) ring, as the resulting intermediate allows the positive charge to be delocalized over the aromatic system without disrupting the benzene ring's aromaticity.

In the case of this compound, this inherent reactivity profile is expected to hold. The electron-withdrawing nature of the acetoxy groups at C-5 and C-6 deactivates the benzene portion of the molecule towards electrophilic attack, further enhancing the relative reactivity of the pyrrole ring. Experimental evidence from related compounds supports this profile; for instance, 5,6-diacetoxyindole (B75982) undergoes regioselective iodination at the C-3 position. unina.it Therefore, when this compound is subjected to electrophilic reagents (e.g., in nitration, halogenation, or Friedel-Crafts reactions), substitution is strongly predicted to occur at the C-3 position, leaving the C-7 iodo group and the C-5/C-6 acetoxy groups intact.

Chemical Transformations Involving the Acetoxy Functionalities

The two acetoxy groups at the C-5 and C-6 positions serve a dual purpose. They act as protecting groups for the more reactive and easily oxidized dihydroxy functionalities, and they modulate the electronic properties of the indole ring. These ester groups can be readily cleaved under controlled conditions to unmask the catechol moiety.

Transesterification and Other Functional Group Interconversions

The acetoxy groups at the C-5 and C-6 positions of this compound are susceptible to nucleophilic attack, making them prime targets for transesterification and hydrolysis reactions. These transformations are pivotal for unmasking the corresponding dihydroxyindole, a key precursor in the synthesis of melanin-like materials and other biologically active molecules.

Transesterification can be achieved under both acidic and basic conditions. Acid-catalyzed transesterification typically involves heating the diacetate in an alcohol solvent with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. This process is reversible, and the equilibrium can be driven towards the desired product by using a large excess of the alcohol.

Base-catalyzed transesterification, often a faster and more efficient process, is typically carried out at room temperature using an alkoxide base in the corresponding alcohol. The choice of base and solvent is crucial to avoid unwanted side reactions. Additionally, enzymatic transesterification using lipases offers a milder and more selective alternative, which can be particularly useful when other sensitive functional groups are present in the molecule.

Hydrolysis , the complete removal of the acetyl groups to yield 5,6-dihydroxy-7-iodoindole, can be readily accomplished by treatment with aqueous base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like methanol or ethanol.

Beyond the manipulation of the acetoxy groups, the iodo substituent at the C-7 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions . These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling : This reaction enables the formation of a new carbon-carbon bond by coupling the iodoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or vinyl substituents at the C-7 position.

Heck-Mizoroki Coupling : The Heck reaction facilitates the substitution of the iodine atom with an alkene, leading to the formation of a new carbon-carbon double bond at the C-7 position.

Sonogashira Coupling : This powerful reaction allows for the direct introduction of an alkyne moiety at the C-7 position by coupling the iodoindole with a terminal alkyne, co-catalyzed by palladium and copper salts.

Buchwald-Hartwig Amination : This reaction provides a direct route to C-7 aminated indoles by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Stille Coupling : This reaction involves the coupling of the iodoindole with an organostannane reagent, offering another versatile method for the formation of carbon-carbon bonds.

Ullmann Coupling : A classical method for the formation of biaryl ethers or C-N bonds, the Ullmann reaction can be employed to couple the iodoindole with phenols or amines, typically using a copper catalyst at elevated temperatures.

The following interactive table summarizes representative conditions for these functional group interconversions.

| Transformation | Reagents and Conditions | Expected Product |

| Transesterification (Acid-catalyzed) | R'OH, cat. H₂SO₄, heat | 5-Acetoxy-6-alkoxy-7-iodoindole / 5,6-Dialkoxy-7-iodoindole |

| Transesterification (Base-catalyzed) | R'OH, NaOR', room temp. | 5-Acetoxy-6-alkoxy-7-iodoindole / 5,6-Dialkoxy-7-iodoindole |

| Hydrolysis | aq. NaOH or K₂CO₃, MeOH, room temp. | 5,6-Dihydroxy-7-iodoindole |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | 5,6-Diacetoxy-7-aryl/vinyl-indole |

| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, base (e.g., Et₃N), solvent (e.g., DMF) | 5,6-Diacetoxy-7-alkenyl-indole |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), solvent (e.g., THF) | 5,6-Diacetoxy-7-alkynyl-indole |

| Buchwald-Hartwig Amination | R¹R²NH, Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu) | 5,6-Diacetoxy-7-(N-R¹R²)-indole |

| Stille Coupling | R-Sn(Bu)₃, Pd(PPh₃)₄, solvent (e.g., Toluene) | 5,6-Diacetoxy-7-aryl/vinyl-indole |

| Ullmann Coupling | R-OH or R¹R²NH, CuI, base (e.g., K₂CO₃), solvent (e.g., DMF), heat | 5,6-Diacetoxy-7-(O-R)-indole or 5,6-Diacetoxy-7-(N-R¹R²)-indole |

Oxidation and Reduction Chemistry Relevant to the Indole and Iodinated Moieties

The oxidation and reduction chemistry of this compound is influenced by the interplay of its different functional groups. The indole nucleus, particularly after deacetylation to the electron-rich dihydroxyindole, is prone to oxidation. Conversely, the pyrrole ring can be selectively reduced under certain conditions.

Oxidation : The diacetoxyindole itself is relatively stable to oxidation. However, upon hydrolysis to the corresponding 5,6-dihydroxyindole (B162784), the resulting catechol-like system is highly susceptible to oxidation, leading to the formation of quinonoid intermediates. These intermediates can then polymerize to form melanin-like pigments. Common oxidizing agents that can effect this transformation include air (in the presence of a base), ferric chloride, or enzymatic systems like tyrosinase.

For the diacetoxy compound, stronger oxidizing agents would be required to affect the indole ring directly. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are known to oxidize indoles, often leading to dehydrogenation or the introduction of oxygenated functional groups. Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX), could also potentially oxidize the indole nucleus, although the specific outcome would depend on the reaction conditions.

Reduction : The reduction of this compound can be directed towards different parts of the molecule.

Reduction of the Indole Ring : The pyrrole double bond of the indole nucleus can be selectively reduced to afford the corresponding indoline. This is commonly achieved through catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is often performed in the presence of an acid to facilitate the reduction. Another approach is catalytic transfer hydrogenation , which uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.

Reductive Deiodination : The carbon-iodine bond at the C-7 position can be cleaved under reductive conditions. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst and a base, or by using reducing agents like sodium borohydride in the presence of a palladium catalyst.

Reduction of Acetoxy Groups : While not a typical reduction in the sense of changing oxidation state, the removal of the acetyl groups via hydrolysis, as discussed previously, is a key transformation that often precedes or follows other redox reactions on the indole core.

The following interactive table outlines potential oxidation and reduction reactions for this compound and its derivatives.

| Reaction Type | Reagents and Conditions | Substrate | Expected Product |

| Oxidation | Air, base (e.g., NaOH) | 5,6-Dihydroxy-7-iodoindole | Melanin-like polymer |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | This compound | Oxidized indole derivatives |

| Oxidation | Hypervalent iodine reagents (e.g., IBX, DMP) | This compound | Oxidized indole derivatives |

| Reduction (Indole Ring) | H₂, Pt/C or Pd/C, acidic conditions | This compound | 5,6-Diacetoxy-7-iodoindoline |

| Reduction (Transfer Hydrogenation) | HCOOH, Pd/C | This compound | 5,6-Diacetoxy-7-iodoindoline |

| Reductive Deiodination | H₂, Pd/C, base (e.g., Et₃N) | This compound | 5,6-Diacetoxyindole |

Advanced Research Applications of 5,6 Diacetoxy 7 Iodoindole in Organic and Materials Chemistry

Function as a Key Building Block in Eumelanin (B1172464) Biogenesis and Model Systems

Eumelanins are black to brown pigments derived from the oxidative polymerization of 5,6-dihydroxyindole (B162784) (DHI) and its 2-carboxy derivative (DHICA). nih.govresearchgate.netnih.gov The extreme instability and rapid, uncontrolled polymerization of DHI in the presence of oxygen make it difficult to study the initial stages of melanin (B1238610) formation. nih.gov 5,6-Diacetoxy-7-iodoindole, as a stable precursor to DHI, plays a pivotal role in creating controlled model systems to investigate the complex processes of eumelanin biogenesis.

The initial steps of eumelanin formation involve the coupling of DHI monomers to form dimers, trimers, and eventually higher-order oligomers. nih.gov The use of protected indole (B1671886) precursors like 5,6-diacetoxyindole (B75982) is crucial for synthesizing and isolating specific oligomers for detailed structural analysis. Chemical or enzymatic oxidation of DHI leads to a complex mixture of products, but synthetic strategies using functionalized monomers allow for the targeted construction of specific linkages.

Research has focused on synthesizing key dimers, which are fundamental building blocks of the melanin polymer. unina.it Studies on the oxidative coupling of DHI have identified various dimeric and trimeric products. nih.gov More advanced research using dimer-dimer coupling strategies has led to the synthesis and characterization of DHI tetramers. These studies have revealed that once incorporated into a dimeric structure, the DHI unit exhibits different positional reactivity, leading to unexpected bonding patterns in the resulting tetramers, such as 3,3'-, 4,4'-, and 2,3'-linkages. unina.it The ability to synthesize specific oligomers is paramount to understanding the diverse architectures that constitute the final eumelanin polymer. unina.it

| Linkage Type | Oligomer Stage | Significance |

| 2,4'- and 2,7'- | Dimers, Trimers | Common early-stage coupling patterns in DHI polymerization. unina.it |

| 2,2'- and 2,3'- | Dimers | Synthetically accessible key building blocks for eumelanin models. unina.it |

| 3,3'-, 4,4'-, 2,3'- | Tetramers | "Anomalous" linkages revealing changes in reactivity in higher oligomers. unina.it |

By providing access to well-defined oligomers, this compound and related compounds have significantly contributed to the mechanistic understanding of eumelanin polymerization. The nonenzymatic, spontaneous oxidation of DHI is a rapid process involving the formation of semiquinone radicals and various quinonoid species, which then condense to form oligomers. nih.gov

Studying the structure and properties of synthetically produced oligomers helps to unravel the complex reaction pathways. For instance, the characterization of tetramers with unusual bonding patterns suggests that the polymerization is not a simple linear addition of monomers but involves complex, structure-dependent reactivity. unina.it Chemical degradation studies of DHI-melanin, which break the polymer down into smaller, analyzable fragments, have been used to estimate the degree of polymerization. These analyses, combined with mass spectrometry, suggest that tetramers and pentamers are the main constituents of the polymer, highlighting the importance of understanding oligomer formation. nih.govelsevierpure.com This knowledge is crucial for developing accurate models of eumelanin's structure and, by extension, its photoprotective and antioxidant properties. researchgate.netnih.gov

Utility in the Total Synthesis of Complex Indole-Containing Chemical Scaffolds

The indole ring is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govnih.gov this compound serves as a valuable starting material for the construction of intricate molecules, leveraging both the inherent reactivity of the indole core and the specific functionality at the C-7 position.

Functionalized indoles are key precursors for building complex, polyheterocyclic systems. researchgate.netnih.gov The this compound scaffold can be elaborated into more complex structures through various organic reactions. The protected dihydroxy groups can be revealed at a later synthetic stage, while the iodo group enables a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to introduce aryl, alkynyl, or other organic fragments. For example, a unified strategy based on o-ethynylaniline precursors has been developed to construct various 2-linked biindolyl systems, which are themselves advanced heterocyclic structures. unina.it This approach demonstrates how precursors related to the title compound can be manipulated to create diverse molecular architectures. The Fischer indole synthesis is a classic and widely applied method for creating the indole core, which can then be further functionalized to access complex natural products. rsc.org

Direct functionalization of the C-7 position of the indole ring via C-H activation is notoriously difficult due to the intrinsic electronic properties of the pyrrole (B145914) ring, which favor reactions at the C-2 and C-3 positions. rsc.org The presence of an iodine atom at the C-7 position in this compound provides a definitive and versatile handle for introducing functionality at this otherwise less reactive site.

This pre-functionalization strategy bypasses the challenges of regioselectivity in direct C-H activation. Transition-metal catalysis is a powerful tool for constructing unique indole derivatives by leveraging this C-7 functionalization. researchgate.netnih.gov This allows for the synthesis of C7-substituted biaryl atropisomers and other unique architectures that would be challenging to obtain through other methods. nih.gov The development of rhodium-catalyzed methods for direct C-H functionalization at C-7, often requiring a directing group on the indole nitrogen, further underscores the importance and challenge of modifying this position, a problem neatly solved by using a C-7 halogenated precursor. nih.gov

Contribution to the Development of Novel Synthetic Methodologies

The pursuit of complex molecules often drives the invention of new synthetic methods. The need for efficient access to functionalized indole building blocks like this compound and the oligomers derived from it has spurred methodological innovation. A notable example is the development of a unified strategy using o-ethynylaniline precursors. This methodology provides a convenient and versatile route to synthesize not only this compound but also a variety of 5,6-dihydroxyindole-derived dimers, including 2,7'-, 2,2'-, and 2,3'-biindolyls. unina.it This approach represents a significant contribution to indole chemistry, offering a streamlined process for creating key eumelanin-related structures from common precursors. Such advancements in synthetic methodology are critical for expanding the chemical toolbox available to organic and materials chemists. researchgate.netbeilstein-journals.orgrsc.org

Exploration of New Catalytic Systems for Indole Functionalization

The presence of an iodine atom at the 7-position of the 5,6-diacetoxyindole core is a key feature that enables a wide range of post-synthetic modifications through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium. libretexts.org This enhanced reactivity has positioned 7-iodoindoles as ideal substrates for the exploration and development of new catalytic systems for indole functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, have been extensively employed to introduce a diverse array of substituents at the C7 position of the indole nucleus. libretexts.orgresearchgate.netmdpi.commdpi.com The development of novel ligands and palladium pre-catalysts continues to push the boundaries of these transformations, allowing for milder reaction conditions, broader substrate scope, and higher yields. rsc.org

For instance, the Sonogashira coupling of terminal alkynes with 7-iodoindoles, catalyzed by a copper(I)/palladium(0) system, provides a direct route to 7-alkynylindoles. mdpi.com These products are valuable intermediates in the synthesis of more complex heterocyclic systems and functional materials. Similarly, the Suzuki-Miyaura coupling with boronic acids or esters allows for the introduction of aryl and heteroaryl moieties, leading to the formation of biaryl structures with potential applications in organic electronics.

The following table summarizes some of the key palladium-catalyzed cross-coupling reactions that can be applied to this compound, highlighting the versatility of this building block.

| Reaction | Coupling Partner | Product Type | Potential Applications |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | 7-Aryl/heteroarylindoles | Organic electronics, liquid crystals |

| Sonogashira | Terminal alkynes | 7-Alkynylindoles | Synthesis of complex heterocycles, functional polymers |

| Heck | Alkenes | 7-Alkenylindoles | Natural product synthesis, materials science |

| Buchwald-Hartwig | Amines, amides | 7-Amino/amidoindoles | Medicinal chemistry, ligand design |

| Stille | Organostannanes | 7-Alkyl/aryl/vinylindoles | Broad applicability in organic synthesis |

| Negishi | Organozinc reagents | 7-Alkyl/arylindoles | Mild and efficient C-C bond formation |

| Hiyama | Organosilanes | 7-Aryl/alkenylindoles | Fluoride-activated cross-coupling |

| Kumada | Grignard reagents | 7-Alkyl/arylindoles | Early example of cross-coupling, still in use |

The diacetoxy substituents at the 5 and 6 positions can also influence the reactivity of the indole core. These electron-withdrawing groups can modulate the electron density of the indole ring, potentially affecting the efficiency and regioselectivity of certain catalytic transformations. Furthermore, the hydrolysis of the acetoxy groups to yield the corresponding 5,6-dihydroxyindole derivative opens up possibilities for post-functionalization modification and the synthesis of novel materials. unina.itresearchgate.netresearchgate.net

Integration into Sustainable and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.netacs.org The use of this compound can be aligned with several of these principles, particularly in the context of atom economy, catalysis, and the use of safer solvents and reagents.

The development of catalytic reactions for the functionalization of this compound is inherently a green approach, as it allows for the efficient construction of complex molecules while minimizing the generation of stoichiometric byproducts. springernature.com Modern catalytic systems often operate under mild conditions and with low catalyst loadings, further enhancing their environmental credentials. rsc.org

Recent advances in green chemistry have focused on the use of more environmentally benign solvents, such as water, ionic liquids, and supercritical fluids, as well as solvent-free reaction conditions. openmedicinalchemistryjournal.commdpi.comnih.gov While the solubility of this compound in these green solvents may require optimization, the development of catalytic systems that are compatible with such media is an active area of research. For example, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media.

Furthermore, the in-situ generation of reactive halogenating species from benign sources like oxone-halide systems presents a greener alternative to traditional methods for the synthesis of haloindoles, potentially reducing the use of hazardous reagents. nih.gov Light-driven, metal-free protocols for the C-H functionalization of indoles also represent a sustainable approach that can be explored for derivatives like this compound. rsc.orgsnu.edu.innih.gov

The following table outlines some green chemistry principles and how they can be applied in the context of synthesizing and utilizing this compound.

| Green Chemistry Principle | Application in the Context of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing catalytic cross-coupling reactions that incorporate a high percentage of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents, and developing catalytic systems that avoid heavy metals where possible. |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and improved environmental biodegradability. |

| Safer Solvents and Auxiliaries | Exploring the use of water, ionic liquids, or solvent-free conditions for reactions. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, potentially utilizing photochemical methods. |

| Use of Renewable Feedstocks | Investigating biosynthetic routes to indole precursors. |

| Reduce Derivatives | Employing chemoselective reactions that avoid the need for protecting groups. |

| Catalysis | Utilizing highly efficient and recyclable catalysts to minimize waste. |

| Design for Degradation | Designing end-products that biodegrade into innocuous substances. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

Potential in Advanced Functional Materials Research (excluding biological or clinical applications)

The unique electronic and structural features of the this compound scaffold make it a promising candidate for the development of advanced functional materials. The indole nucleus itself is an electron-rich aromatic system, and the ability to precisely tune its properties through functionalization at the C7 position, as well as modifications of the diacetoxy groups, opens up a vast design space for materials with tailored optical and electronic characteristics.

One area of significant potential is in the field of organic electronics. The incorporation of this compound as a monomeric unit into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodine atom provides a reactive handle for polymerization through various cross-coupling methods, such as Yamamoto, Stille, or Suzuki polycondensation. The resulting polymers would possess a well-defined regiochemistry, which is crucial for controlling the electronic properties and morphology of the material.

The 5,6-diacetoxy groups can be hydrolyzed to the corresponding 5,6-dihydroxyindole units within the polymer chain. These catechol-like moieties are known to be redox-active and can participate in hydrogen bonding, which can influence the polymer's self-assembly, charge transport properties, and interactions with surfaces. The parent 5,6-dihydroxyindole is a key precursor to eumelanin, a natural pigment with interesting semiconductor properties. researchgate.netresearchgate.netmdpi.comunina.it By incorporating this structural motif into synthetic polymers, it may be possible to create bio-inspired materials with unique optoelectronic functions.

Furthermore, iodinated organic compounds have been explored as components in materials with enhanced X-ray contrast properties. researchgate.net While this application often falls into the biomedical realm, the principle of using high-atomic-number elements to attenuate X-rays could be applied in non-biological materials science for applications such as non-destructive testing or the development of new scintillating materials.

The following table highlights potential applications of materials derived from this compound in advanced functional materials research.

| Material Class | Synthetic Strategy | Key Features | Potential Applications |

| Conjugated Polymers | Palladium-catalyzed polycondensation (e.g., Suzuki, Stille) | Tunable electronic properties, well-defined regiochemistry, potential for post-polymerization modification | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Porous Organic Polymers | Cross-coupling of multifunctional monomers | High surface area, tunable porosity, potential for iodine capture | Gas storage and separation, catalysis, sensing |

| Redox-Active Polymers | Hydrolysis of diacetoxy groups to dihydroxyindoles | Redox activity, hydrogen bonding capabilities, bio-inspired design | Energy storage, electrochromic devices, sensors |

| High Refractive Index Polymers | Incorporation of the heavy iodine atom | Increased refractive index | Optical coatings, lenses, and other photonic applications |

Future Directions and Unaddressed Research Questions

Advancements in More Atom-Economical and Sustainable Synthetic Routes

Current synthetic strategies for functionalized indoles are increasingly focused on green and sustainable chemistry. nih.gov Future research on 5,6-diacetoxy-7-iodoindole should prioritize the development of synthetic routes that are both efficient and environmentally benign.

Direct C-H Functionalization: A primary goal would be to move beyond classical multi-step syntheses, which often involve protecting groups and generate significant waste. Research into direct C-H iodination and acetylation of an appropriate indole (B1671886) precursor would represent a significant step forward in atom economy. nih.gov Strategies employing electrochemical methods could offer a sustainable alternative, avoiding harsh chemical oxidants. rsc.org

Catalyst-Free and Green Solvents: The development of catalyst-free methodologies, potentially in green solvents like water, is a key area for investigation. nih.govacs.orgnih.gov While challenging, achieving the synthesis of this compound under such conditions would drastically improve its environmental footprint.

Alternative Precursors: A reported synthesis utilizing an o-ethynylaniline precursor suggests a modular and potentially more advanced route that could be optimized for sustainability. researchgate.net Exploring and refining such pathways, perhaps by using readily available biomass-derived starting materials, could lead to more sustainable production. researchgate.net

Table 1: Comparison of Potential Sustainable Synthesis Strategies

| Strategy | Potential Advantages | Key Research Challenge |

| Direct C-H Iodination/Acetylation | High atom economy, reduced step count. | Achieving high regioselectivity on the complex indole core. |

| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions. rsc.org | Controlling potential side reactions and electrode passivation. |

| Catalyst-Free Synthesis in Water | Environmentally benign, simplified purification. acs.orgnih.gov | Overcoming low solubility of intermediates and achieving high yields. |

| o-Ethynylaniline-Based Routes | Modular approach, potential for diversity. researchgate.net | Availability and synthesis of the substituted aniline (B41778) precursor. |

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The trifunctional nature of this compound (possessing acetoxy groups, an iodo substituent, and a reactive indole core) suggests a rich and complex reactivity profile that is largely unexplored.

Cross-Coupling Reactions: The C7-iodo group is a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. nih.govwikipedia.orgmdpi.com A systematic investigation into its coupling capabilities with a wide range of partners (boronic acids, alkynes, alkenes) would be invaluable for generating molecular diversity. The relative reactivity of the C-I bond compared to other positions on the indole nucleus under various catalytic conditions needs to be mapped. chemrxiv.org

Dearomatization Reactions: Recent studies have shown that 2-haloindoles can undergo dearomatization to form highly functionalized spirocyclic indolenines. acs.org Investigating whether this compound can be induced to undergo similar dearomatizing spirocyclization would open doors to novel three-dimensional molecular architectures.

Unexpected Transformations: The interplay between the electron-donating diacetoxy groups and the electron-withdrawing iodo group could lead to unexpected reactivity. For instance, attempts at certain transformations might trigger intramolecular reactions, ring-opening, or rearrangements. researchgate.net A systematic study of its behavior under a variety of conditions (acidic, basic, oxidative, reductive) is needed to uncover these novel transformations. For example, the oxidation of 3-iodoindoles has been shown to lead to isatins, a transformation that could be explored for the target compound. researchgate.net

Application of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of this compound before embarking on extensive experimental work. acs.org

Reactivity Prediction: DFT calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. rsc.orgnih.gov This data can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reactivity, and guide the design of new reactions. mdpi.com For instance, computational models could predict the outcomes of competing reaction pathways in palladium-catalyzed couplings. chemrxiv.org

Spectroscopic and Electronic Properties: The electronic absorption properties of related 5,6-dihydroxyindole (B162784) oligomers have been successfully modeled using DFT. nih.gov A similar approach for this compound could predict its UV-Vis spectrum and other electronic properties, which is crucial for designing applications in organic electronics.

Material Design: By modeling oligomers and polymers derived from this compound, it may be possible to predict their solid-state packing, charge transport characteristics, and other properties relevant to materials science. nanoge.orgmdpi.com This in silico screening could identify promising candidates for synthesis as organic semiconductors or other functional materials.

Table 2: Potential Applications of Computational Modeling

| Modeling Technique | Property to Investigate | Potential Impact |

| DFT (Ground State) | Electronic Structure (HOMO/LUMO), Electrostatic Potential | Prediction of regioselectivity in reactions. nih.govmdpi.com |

| TD-DFT | UV-Vis Absorption Spectrum, Electronic Transitions | Guidance for development in optical and electronic materials. nih.gov |

| Molecular Dynamics | Conformational Analysis, Intermolecular Interactions | Insight into solid-state packing and material morphology. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To move from laboratory-scale curiosities to readily available building blocks, the integration of modern synthesis technologies is essential.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility for the synthesis of indole derivatives. mdpi.comresearchgate.net Developing a flow process for the synthesis of this compound could enable safer handling of reactive intermediates and provide a straightforward path to gram-scale production or larger quantities. researchgate.net The precise control over reaction parameters like temperature and residence time in a flow reactor could also improve yields and selectivity.

Automated Synthesis: Automated synthesis platforms, often coupled with flow chemistry, can be used for rapid reaction optimization and the generation of compound libraries. syrris.com An automated system could efficiently screen various catalysts, solvents, and reaction conditions for the synthesis and subsequent functionalization of this compound. This approach would accelerate the discovery of new derivatives for applications in medicinal chemistry and materials science. mit.edu

Unexplored Applications and Potentials in Emerging Areas of Organic Synthesis and Materials Science

The unique substitution pattern of this compound makes it a promising, yet unexplored, scaffold for various advanced applications.

Organic Electronics: The parent 5,6-dihydroxyindole scaffold is a key building block of eumelanin (B1172464), a natural polymer with interesting semiconductor properties. researchgate.net This has spurred interest in using dihydroxyindole derivatives in sustainable organic electronics. sigmaaldrich.com The this compound molecule could serve as a more stable, soluble, and functionalizable precursor for creating novel organic electronic materials. The presence of the heavy iodine atom could also influence intersystem crossing and photophysical properties, a feature that could be exploited in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). wikipedia.orgnih.gov

Functional Polymers and Materials: The C7-iodo group allows for the polymerization of this monomer via cross-coupling reactions, leading to well-defined, functional polymers. These materials could possess unique optical, electronic, or self-assembly properties. The acetoxy groups could be hydrolyzed post-polymerization to unmask the dihydroxy functionality, providing a route to synthetic melanin-like materials with tailored structures and properties.

Medicinal Chemistry Scaffolds: While its initial testing in melanoma detection was not successful, the densely functionalized indole core is a privileged structure in medicinal chemistry. The three distinct functional handles on this compound allow for three-dimensional diversification, making it an ideal starting point for the synthesis of libraries of complex molecules to be screened for various biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5,6-Diacetoxy-7-iodoindole, and what are their mechanistic rationales?

- Answer : The compound is synthesized via a unified strategy using o-ethynylaniline precursors. Key steps include Sonogashira coupling to build the indole scaffold, followed by iodination and acetylation. The methodology emphasizes regioselectivity control during iodination (7-position) and protective group management (acetoxy groups at 5,6-positions). Yield optimization (typically 60–75%) depends on reaction temperature (60–80°C) and catalyst loading (5–10 mol% Pd) .

| Reaction Step | Key Conditions | Yield Range |

|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, THF | 70–85% |

| Iodination | NIS, DMF, 50°C | 65–75% |

| Acetylation | Ac₂O, pyridine | >90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. In ¹H NMR, focus on:

- Acetoxy proton signals (δ 2.2–2.4 ppm, singlet).

- Aromatic protons (δ 6.8–7.5 ppm, coupling patterns confirm substitution).

HRMS should show [M+H]⁺ with isotopic peaks confirming iodine presence. Infrared (IR) spectroscopy verifies acetate carbonyl stretches (~1740 cm⁻¹). Cross-validate with elemental analysis for C, H, N, and I .

Q. How should researchers design controlled experiments to assess the stability of this compound under varying pH and temperature conditions?

- Answer : Use accelerated stability testing:

- pH range : 3.0–9.0 (buffered solutions, 25–60°C).

- Analytical endpoints : HPLC purity (C18 column, UV detection at 254 nm) and degradation product profiling.

- Sampling intervals : 0, 7, 14, 30 days.

Document deviations in retention times or new peaks to infer hydrolysis (acetate groups) or deiodination pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing side-product formation?

- Answer : Apply Design of Experiments (DoE) to variables:

- Catalyst type (Pd vs. Cu co-catalysts).

- Solvent polarity (THF vs. DMF).

- Temperature gradients (40–80°C).

Statistical tools (e.g., ANOVA) identify significant factors. For example, reducing DMF volume by 30% decreases dimerization side products. Include kinetic studies to monitor intermediate formation .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives across independent studies?

- Answer :

Meta-analysis : Compare assay conditions (cell lines, IC₅₀ protocols) using PRISMA guidelines.

Reproducibility checks : Replicate key studies with standardized reagents (e.g., ATP concentration in kinase assays).

Structural validation : Confirm compound integrity post-assay via LC-MS to rule out decomposition.

Contradictions often arise from variability in solvent (DMSO purity) or incubation times .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

- Answer :

- Use DFT calculations (B3LYP/6-31G*) to map electron density at C-2/C-3 positions, predicting sites for Suzuki-Miyaura coupling.

- Compare computed activation energies with experimental yields (e.g., lower ΔG‡ correlates with higher yields).

- Validate with Hammett plots using substituent effects on reaction rates .

Methodological Guidelines

- Data Contradiction Analysis : Apply triangulation by cross-referencing HPLC, NMR, and bioassay data. Use sensitivity analysis to quantify uncertainty margins .

- Ethical Reproducibility : Document all synthetic steps in SI (Supplementary Information), including raw spectra and failed attempts, per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.